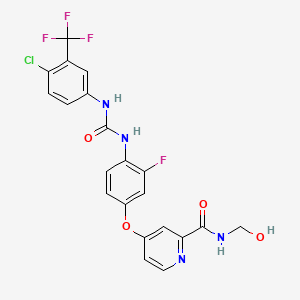

N-Desmethyl N-Hydroxymethyl Regorafenib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Desmethyl N-Hydroxymethyl Regorafenib is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a chloro group, a trifluoromethyl group, a carbamoylamino group, a fluorophenoxy group, and a hydroxymethyl group

準備方法

The synthesis of N-Desmethyl N-Hydroxymethyl Regorafenib involves multiple steps. One common synthetic route includes the following steps :

Reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a precursor compound: This reaction is typically carried out in a nonchlorinated organic solvent, such as toluene, at a temperature range of 20°C to 60°C. The reaction mixture is then heated to a maximum of 70°C to form an intermediate compound.

Addition of p-toluenesulfonic acid: The intermediate compound is then reacted with p-toluenesulfonic acid in a polar solvent at a temperature range of 40°C to the reflux temperature of the solvent. This step results in the formation of the final product.

化学反応の分析

N-Desmethyl N-Hydroxymethyl Regorafenib undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically target the hydroxymethyl group, converting it into a carboxylic acid group.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbamoylamino group to an amine group.

Substitution: The chloro and fluorine atoms in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

科学的研究の応用

N-Desmethyl N-Hydroxymethyl Regorafenib has several scientific research applications :

Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as an analgesic. Its derivatives have shown potent analgesic efficacy in pain models.

Agrochemicals: The presence of the trifluoromethyl group and pyridine structure makes the compound effective in pest control applications.

Materials Science: The compound’s unique chemical properties make it a valuable building block in the synthesis of advanced materials.

作用機序

The mechanism of action of N-Desmethyl N-Hydroxymethyl Regorafenib involves its interaction with specific molecular targets and pathways . The compound’s analgesic effects are believed to be mediated through its interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the inhibition of pain signals in the central nervous system, resulting in analgesia.

類似化合物との比較

N-Desmethyl N-Hydroxymethyl Regorafenib can be compared with other similar compounds, such as :

4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the trifluoromethyl and chloro groups but differs in its overall structure and functional groups.

Pyridalyl: A derivative containing the 5-(trifluoromethyl)pyridine molecular structure, known for its pest control properties.

生物活性

N-Desmethyl N-hydroxymethyl regorafenib is a metabolite of regorafenib, a multi-kinase inhibitor primarily used in the treatment of advanced colorectal cancer and gastrointestinal stromal tumors (GIST). Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic effects and safety profile.

Metabolism and Pharmacokinetics

Regorafenib is extensively metabolized in the liver through various pathways, primarily by cytochrome P450 enzymes (CYP3A4) and UDP-glucuronosyltransferases (UGT1A9). The main metabolites include regorafenib-N-oxide, N-desmethyl-regorafenib-N-oxide, and regorafenib-N-β-glucuronide. Notably, this compound (M5) is produced through the demethylation of regorafenib, which significantly influences its pharmacological properties .

Biological Activity

The biological activity of this compound can be assessed through its effects on various signaling pathways involved in tumor growth and angiogenesis. It primarily inhibits the following receptor tyrosine kinases:

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

- Fibroblast Growth Factor Receptor (FGFR)

These targets are critical in cancer progression and metastasis. The inhibition of these pathways leads to reduced tumor proliferation and angiogenesis, contributing to the therapeutic efficacy observed in clinical settings .

Case Studies and Clinical Findings

Several studies have documented the clinical efficacy of regorafenib and its metabolites:

-

Clinical Trials on Regorafenib :

- In a pivotal phase III trial involving patients with metastatic colorectal cancer, regorafenib demonstrated a significant improvement in overall survival compared to placebo (HR 0.77; 95% CI 0.64–0.94) .

- A study on GIST patients showed a clinical benefit rate of 79% with a median progression-free survival (PFS) of 10 months when treated with regorafenib .

-

Pharmacokinetic Studies :

- Research indicated that the pharmacokinetics of regorafenib and its metabolites vary significantly among individuals, influenced by genetic polymorphisms affecting CYP3A4 and UGT1A9 activity .

- The area under the curve (AUC) for this compound was found to be significantly affected by food intake, highlighting the importance of dietary considerations in optimizing therapeutic outcomes .

Data Table: Summary of Biological Activity and Clinical Findings

| Compound | Target Pathways | Clinical Indications | Median PFS (months) | Clinical Benefit Rate (%) |

|---|---|---|---|---|

| Regorafenib | VEGFR, PDGFR, FGFR | Metastatic colorectal cancer, GIST | 10 | 79 |

| This compound | Inhibits similar pathways as parent compound | Potential use in advanced cancers | Not directly studied | Not directly studied |

特性

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O4/c22-15-3-1-11(7-14(15)21(24,25)26)29-20(33)30-17-4-2-12(8-16(17)23)34-13-5-6-27-18(9-13)19(32)28-10-31/h1-9,31H,10H2,(H,28,32)(H2,29,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIYDRCEZHOEIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NCO)F)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。